Structural Elucidation and Characterization of 2-amino-N-(4-anilinophenyl)benzamide
Structural Elucidation and Characterization of 2-amino-N-(4-anilinophenyl)benzamide
This guide provides a rigorous technical framework for the structural elucidation of 2-amino-N-(4-anilinophenyl)benzamide , a pharmacophore belonging to the anthranilamide class of Histone Deacetylase (HDAC) inhibitors.[1]
This molecule represents a "Zinc-Binding Group" (ZBG) motif critical in epigenetic drug discovery. The elucidation strategy focuses on distinguishing the ortho-amino substitution and the connectivity of the diphenylamine "cap" moiety.
Introduction & Synthetic Context
Compound Class: Anthranilamide-based HDAC Inhibitor.[1]
Molecular Formula:
To ensure accurate characterization, one must understand the synthetic origin. This compound is typically synthesized via the coupling of isatoic anhydride (or activated 2-aminobenzoic acid) with N-phenyl-p-phenylenediamine .[1]
Primary Impurity Risks (Defining the Elucidation Strategy):
-
Unreacted Amine: N-phenyl-p-phenylenediamine (Distinguishable by lack of amide carbonyl).[1]
-
Self-Condensation: Anthranilamide dimers (Distinguishable by MS and symmetry in NMR).
-
Regioisomers: Rare, but meta- or para-amino isomers if starting material purity is compromised.[1]
Mass Spectrometry (HRMS) Protocol
Objective: Confirm elemental composition and analyze fragmentation to verify the amide linkage.
Experimental Setup
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the aniline nitrogens).
Diagnostic Fragmentation Pattern
The fragmentation logic follows the cleavage of the amide bond, a standard behavior for benzamides.[2]
| Ion Type | m/z (Theoretical) | Structural Assignment | Mechanism |
| 304.1444 | Protonated Molecular Ion | Parent detection.[1] | |
| Fragment A | 120.0444 | Acylium ion formation via | |
| Fragment B | 185.1073 | Protonated amine leaving group after amide hydrolysis. | |
| Fragment C | 92.0495 | Further loss of the phenyl ring from the diphenylamine tail. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: The definitive mapping of the carbon skeleton and heteroatom connectivity.
Solvent: DMSO-
A. 1H NMR Assignment Strategy (400 MHz+, 298 K)
The spectrum is divided into three distinct zones: the Amide/Amine protons (labile), the Anthraniloyl Ring (Ring A), and the Diphenylamine System (Rings B & C).
Table 1: 1H NMR Chemical Shift Expectations
| Proton Label | Multiplicity | Integration | Assignment Logic | |
| 9.60 - 9.80 | Singlet (s) | 1H | Deshielded amide NH.[1] Critical for confirming acylation. | |
| 8.00 - 8.20 | Broad Singlet | 1H | Secondary amine of the 4-anilinophenyl group. | |
| 6.30 - 6.50 | Broad Singlet | 2H | Primary amine ( | |
| Ring A ( | 6.70 - 6.80 | Doublet (d) | 1H | Ortho to the primary amine; shielded by electron donation. |
| Ring A ( | 7.60 - 7.70 | Doublet (d) | 1H | Ortho to the carbonyl; deshielded by anisotropy. |
| Ring A ( | 7.10 - 7.25 | Multiplet (m) | 2H | Meta/Para protons on the anthraniloyl ring. |
| Ring B ( | 7.50 - 7.60 | Doublet (d) | 2H | Ortho to the amide nitrogen (part of AA'BB' system). |
| Ring B ( | 7.00 - 7.10 | Doublet (d) | 2H | Ortho to the secondary amine (part of AA'BB' system). |
| Ring C ( | 6.80 - 7.30 | Multiplet | 5H | Terminal phenyl ring protons. |
*Note: Ring B protons form an AA'BB' system but often appear as two doublets (
B. 13C NMR & DEPT-135
Key diagnostic peaks to look for:
-
Carbonyl (
): ppm. -
Anthraniloyl C-NH2:
ppm (Quaternary, deshielded by N).[1] -
Diphenylamine C-N:
ppm.[1]
2D NMR Connectivity Workflow
To scientifically validate the structure, one must prove the connection between the two aromatic systems via the amide bond.
Graphviz Workflow: Elucidation Logic
The following diagram illustrates the decision matrix for assigning the structure based on spectral correlations.
Caption: Logical workflow for structural confirmation. COSY isolates spin systems; HMBC bridges the amide linker.
Critical HMBC Correlations (Long-Range Coupling)
The HMBC (Heteronuclear Multiple Bond Coherence) experiment is the "smoking gun" for this structure. You must observe the following 3-bond couplings (
-
Correlation 1: The Amide NH proton (
9.7) Carbonyl Carbon ( 168). -
Correlation 2: The Ring A proton
(ortho to carbonyl) Carbonyl Carbon ( 168).-
Significance: This proves the Carbonyl belongs to the Anthraniloyl ring, not the aniline tail.
-
-
Correlation 3: The Amide NH proton
Ring B Quaternary Carbon ( ).-
Significance: This proves the Nitrogen is attached to the Diphenylamine ring.
-
Infrared (IR) Spectroscopy
While less specific than NMR, IR provides rapid confirmation of functional groups.
-
Amide I Band:
(Strong, C=O stretch).[1] -
Amide II Band:
(N-H bend).[1] -
Primary Amine (
): Doublet spike at (Asymmetric/Symmetric stretch). -
Secondary Amine (NH): Single sharp peak
.
Summary of Validation Criteria
To certify the identity of 2-amino-N-(4-anilinophenyl)benzamide , the data must meet these criteria:
-
HRMS: Parent ion
ppm. -
1H NMR: Presence of two distinct exchangeable signals (Amide NH @ 9.7, Amine NH2 @ 6.4) and integration of 17 protons.
-
HMBC: Convergence of Amide NH and Ring A (
) correlations on the same Carbonyl carbon.
References
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[4] Chem., 1997, 62, 7512-7515.[1] Link
-
Suzuki, T., et al. "Design, synthesis, and biological activity of novel HDAC inhibitors: N-(2-aminophenyl)benzamides."[1] J. Med. Chem., 1999, 42(15), 3001-3003. (Context for Benzamide HDACi class). Link
- Vertex AI Search Results. (2024). Spectral Data Grounding for Benzamide Derivatives.
